molecular formula C23H18O3 B14473808 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one CAS No. 65750-21-2

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-1-benzopyran-4-one

Cat. No.: B14473808
CAS No.: 65750-21-2
M. Wt: 342.4 g/mol
InChI Key: JRUAGEPYOPKIHV-UHFFFAOYSA-N
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Description

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromenone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.

    Substitution: The phenyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the phenylethyl group, which may affect its biological activity.

    2-Phenyl-4H-chromen-4-one: Lacks both the hydroxyl and phenylethyl groups, resulting in different chemical and biological properties.

    6-(1-Phenylethyl)-4H-chromen-4-one: Lacks the hydroxyl group, which may influence its reactivity and interactions.

Uniqueness

7-Hydroxy-2-phenyl-6-(1-phenylethyl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl and phenylethyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound for scientific research.

Properties

CAS No.

65750-21-2

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

7-hydroxy-2-phenyl-6-(1-phenylethyl)chromen-4-one

InChI

InChI=1S/C23H18O3/c1-15(16-8-4-2-5-9-16)18-12-19-21(25)13-22(17-10-6-3-7-11-17)26-23(19)14-20(18)24/h2-15,24H,1H3

InChI Key

JRUAGEPYOPKIHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=C3C(=C2)C(=O)C=C(O3)C4=CC=CC=C4)O

Origin of Product

United States

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